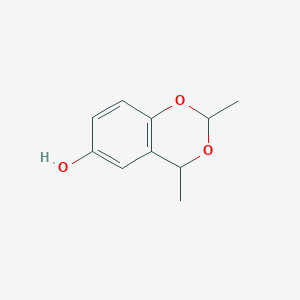
2,4-Dimethyl-2H,4H-1,3-benzodioxin-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethyl-2H,4H-1,3-benzodioxin-6-ol is an organic compound belonging to the benzodioxin family This compound is characterized by its unique structure, which includes a benzene ring fused with a dioxin ring and two methyl groups at positions 2 and 4
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-2H,4H-1,3-benzodioxin-6-ol typically involves the reaction of 2-hydroxybenzyl alcohol with 2,2-dimethoxypropane under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzodioxin ring structure . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and solvents can enhance the reaction rate and yield. Purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dimethyl-2H,4H-1,3-benzodioxin-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the dioxin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 2,4-dimethyl-2H,4H-1,3-benzodioxin-6-one, while reduction can produce 2,4-dimethyl-2H,4H-1,3-benzodioxin-6-ylmethanol.
Aplicaciones Científicas De Investigación
2,4-Dimethyl-2H,4H-1,3-benzodioxin-6-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,4-Dimethyl-2H,4H-1,3-benzodioxin-6-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Benzodioxin: Similar structure but lacks the methyl groups and hydroxyl group.
2,3-Dihydro-1,4-benzodioxin: Similar structure but lacks the methyl groups.
2,2-Dimethyl-4H-1,3-benzodioxin: Similar structure but lacks the hydroxyl group.
Uniqueness
2,4-Dimethyl-2H,4H-1,3-benzodioxin-6-ol is unique due to the presence of both methyl groups and a hydroxyl group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in various fields of research and industry.
Propiedades
Número CAS |
56968-72-0 |
|---|---|
Fórmula molecular |
C10H12O3 |
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
2,4-dimethyl-4H-1,3-benzodioxin-6-ol |
InChI |
InChI=1S/C10H12O3/c1-6-9-5-8(11)3-4-10(9)13-7(2)12-6/h3-7,11H,1-2H3 |
Clave InChI |
ILEBYHLTNMQMHT-UHFFFAOYSA-N |
SMILES canónico |
CC1C2=C(C=CC(=C2)O)OC(O1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B14619635.png)
![2-Butenoic acid, 3-[(1,3-dihydroxy-2-naphthalenyl)thio]-, ethyl ester, (Z)-](/img/structure/B14619638.png)
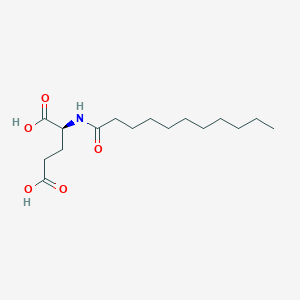
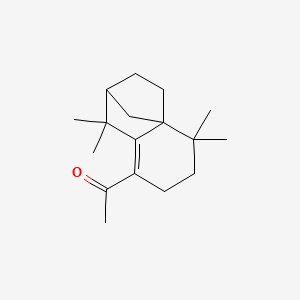
![{2-[(Propan-2-yl)oxy]ethenyl}phosphonic dichloride](/img/structure/B14619647.png)
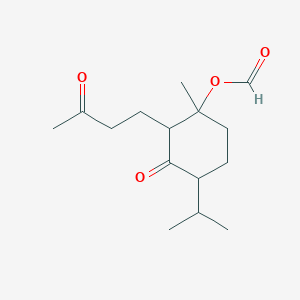
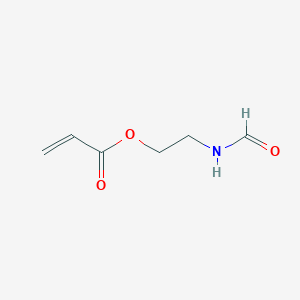
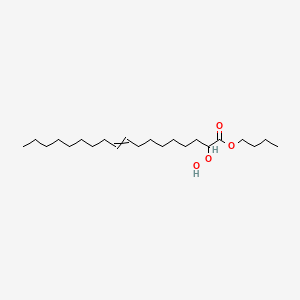
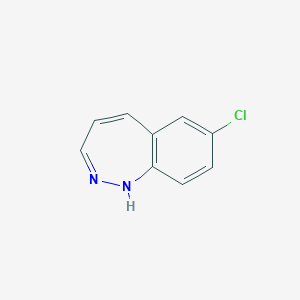


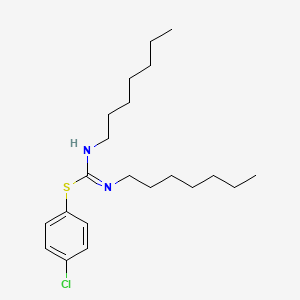
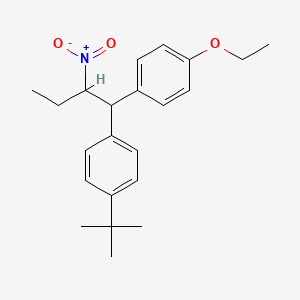
![N~1~,N~4~-Dioctadecyl-2-[2-(octadecylamino)-2-oxoethoxy]butanediamide](/img/structure/B14619723.png)
